molecular formula C13H18N2O3 B4184772 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide

Cat. No.: B4184772
M. Wt: 250.29 g/mol
InChI Key: CCXKPDWKYSZSRL-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidinyl group and a furan ring

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are known to have diverse biological activities .

Future Directions

Future research could explore the potential biological activities of this compound and its derivatives. The pyrrolidine ring is a versatile scaffold for the development of new biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide typically involves the reaction of 2-methyl-3-furoic acid with 3-(2-oxo-1-pyrrolidinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-oxo-1-pyrrolidinyl-N-[2-(1-piperidinyl)propyl]acetamide
  • N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
  • Methoxy (2-oxopyrrolidin-1-yl) acetate

Uniqueness

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide is unique due to its specific combination of a furan ring and a pyrrolidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-11(5-9-18-10)13(17)14-6-3-8-15-7-2-4-12(15)16/h5,9H,2-4,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXKPDWKYSZSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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